2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine

Catalog No.
S13008349
CAS No.
674289-13-5
M.F
C11H19ClN4OSi2
M. Wt
314.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy...

CAS Number

674289-13-5

Product Name

2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine

IUPAC Name

(2-chloro-6-trimethylsilyloxypurin-9-yl)-trimethylsilane

Molecular Formula

C11H19ClN4OSi2

Molecular Weight

314.92 g/mol

InChI

InChI=1S/C11H19ClN4OSi2/c1-18(2,3)16-7-13-8-9(16)14-11(12)15-10(8)17-19(4,5)6/h7H,1-6H3

InChI Key

QJPMGWOQVKDNPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)Cl

2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine is a synthetic compound belonging to the purine class of nucleobases, which are fundamental components of nucleic acids like DNA and RNA. The molecular formula of this compound is C14H29N5OSi3, and it has a molecular weight of approximately 367.67 g/mol. This compound features a chloro substituent at the second position and two trimethylsilyl groups, one at the ninth position and another at the sixth position, which contribute to its unique chemical properties and reactivity .

The presence of trimethylsilyl groups enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. The structure can be described using the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a systematic way to name chemical compounds based on their structure.

Due to its functional groups:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in a nucleophilic substitution reaction, leading to the formation of various derivatives.
  • Silylation Reactions: The trimethylsilyl groups can participate in deprotection reactions, where they can be removed under acidic or basic conditions to regenerate hydroxyl groups.
  • Hydrolysis: The trimethylsilyloxy group can be hydrolyzed in the presence of water or aqueous acids, yielding hydroxylated derivatives of purine.

These reactions are significant for modifying the compound for further applications in medicinal chemistry and materials science.

Synthesis of 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine typically involves multi-step organic synthesis techniques:

  • Formation of Purine Base: Starting from readily available purine precursors, such as adenine or guanine, the initial step involves chlorination at the second position.
  • Silylation: The introduction of trimethylsilyl groups is achieved through silylation reactions using trimethylsilyl chloride in the presence of a base like triethylamine.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

These methods highlight the complexity involved in synthesizing modified purines for research and industrial applications.

2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine has potential applications in several fields:

  • Pharmaceutical Development: As a modified purine, it may serve as a precursor for developing antiviral or anticancer drugs.
  • Chemical Research: Its unique structure allows it to be used as a building block in organic synthesis.
  • Material Science: Due to its stability and solubility properties, it could be utilized in creating functional materials or coatings.

Interaction studies involving 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine would typically focus on its binding affinity and activity against specific biological targets, such as enzymes or receptors involved in nucleic acid metabolism. These studies can provide insights into how this compound interacts at the molecular level and its potential therapeutic effects.

Several compounds share structural similarities with 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine. Here are some notable examples:

Compound NameStructureKey Features
GuanineGuanineNatural purine base; involved in DNA/RNA
2-Aminopurine2-AminopurineAnalog with amino group; used as mutagen
6-Mercaptopurine6-MercaptopurineAnticancer drug; thiol derivative

Uniqueness

The unique aspects of 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine arise from its dual trimethylsilyl substitutions which enhance its solubility and stability compared to other purines. This modification may also influence its reactivity and potential biological interactions differently than other similar compounds.

Hydrogen Bond Acceptor Count

4

Exact Mass

314.0785920 g/mol

Monoisotopic Mass

314.0785920 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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